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Compound of Interest

Compound Name: 2-Nitroazobenzene

Cat. No.: B8693682

An In-depth Technical Guide to 2-
Nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,
and reactivity of 2-Nitroazobenzene, a key molecule in the development of photoresponsive
materials and a versatile synthetic intermediate.

Core Chemical Identity and Structure

2-Nitroazobenzene, with the IUPAC name (E)-(2-nitrophenyl)(phenyl)diazene, is an aromatic
azo compound. Its structure features a diazene bridge (-N=N-) connecting a phenyl group and
a 2-nitrophenyl group. The presence of the ortho-nitro group significantly influences its
electronic properties, photochemical behavior, and reactivity.

Table 1: Chemical Identifiers for 2-Nitroazobenzene
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Identifier Value Citation

IUPAC Name (2-nitrophenyl)-phenyldiazene [1]

o-nitroazobenzene, (2-
Synonyms _ _ [1]
nitrophenyl)phenyldiazene

CAS Number 37790-23-1 [11[2]
Molecular Formula C12H9N30:2 [1]
Molecular Weight 227.22 g/mol [1]

DSZOTMKIKIJOOPG-
InChl Key [2]
UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

Quantitative physical data such as melting point, boiling point, and solubility for 2-
Nitroazobenzene are not consistently reported in publicly available databases.[1] However, its
spectroscopic properties can be predicted based on its constituent functional groups.

Table 2: Summary of Physicochemical and Spectroscopic Properties
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Description /| Expected .
Property - Citation
alues

) Expected to be a crystalline
Physical State id
solid.

Expected to be soluble in
Solubility common organic solvents and

insoluble in water.

Used to monitor the reversible
trans = cis photoisomerization
by observing changes in
UV-Vis Spectroscopy absorption bands.[2] Azo
compounds typically exhibit
strong T1-Tt* transitions and

weaker n-1t* transitions.[3]

Expected to show strong
characteristic peaks for the
nitro group (asymmetric

IR Spectroscopy stretch: 1550-1475 cm™1,
symmetric stretch: 1360-1290
cm~1) and bands for aromatic
C-H and C=C bonds.[2][4]

Spectra would show signals in
the aromatic region (approx.
7.0-8.5 ppm for tH). The

'H & 15C NMR protons and carbons on the
nitrophenyl ring are expected
to be further downfield due to
the electron-withdrawing effect

of the NOz group.[5]

Synthesis and Experimental Protocols

The most common and established method for synthesizing 2-Nitroazobenzene is through a
diazotization-azo coupling reaction.[2] This involves the conversion of 2-nitroaniline into a
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diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-
rich aromatic partner like benzene.

This protocol is a representative procedure based on established methods for diazotization and
azo coupling reactions.

Materials:

e 2-Nitroaniline

e Sodium Nitrite (NaNOz2)

o Concentrated Hydrochloric Acid (HCI)
e Benzene

¢ Sodium Hydroxide (NaOH)

e ICce

Ethanol (for recrystallization)
Procedure:
e Diazotization of 2-Nitroaniline:

o In a beaker, dissolve a specific molar amount of 2-nitroaniline in a solution of concentrated
HCIl and water.

o Cool the mixture to 0-5 °C in an ice bath with constant stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess).
Maintain the temperature below 5 °C throughout the addition.

o Stir the resulting solution for an additional 15-20 minutes at 0-5 °C to ensure the complete
formation of the 2-nitrobenzenediazonium chloride salt. The solution should be used
immediately in the next step.
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e Azo Coupling:

o In a separate reaction vessel, prepare a solution of benzene in an appropriate solvent
system. To facilitate the reaction with the water-soluble diazonium salt, a basic aqueous
solution (e.g., NaOH solution) is typically used to activate the coupling partner.

o Cool this solution to 0-5 °C in an ice bath.

o Slowly add the cold diazonium salt solution from Step 1 to the cold benzene solution with
vigorous stirring.

o Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a
colored precipitate indicates the progress of the reaction.

e Work-up and Purification:

o Once the reaction is complete, isolate the crude 2-Nitroazobenzene product by vacuum
filtration.

o Wash the solid product with cold water to remove any unreacted salts.

o Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to
yield the final product.

o Dry the purified crystals under vacuum.

Caption: General workflow for the synthesis of 2-Nitroazobenzene.

Key Reactions and Applications

2-Nitroazobenzene is a valuable molecule due to its photoresponsive nature and its utility as a
synthetic building block.

A defining characteristic of azobenzenes, including the 2-nitro derivative, is their ability to
undergo reversible isomerization between the more stable trans (E) isomer and the metastable
cis (Z) isomer upon irradiation with light of specific wavelengths. This property is the foundation
for its use in molecular switches, optical data storage, and other light-responsive systems.[2]

Caption: Reversible photoisomerization of 2-Nitroazobenzene.
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The nitro group is a versatile functional handle that can be readily reduced to an amino group (-
NH:z) using methods like catalytic hydrogenation or certain electrochemical techniques.[2] The
resulting 2-aminoazobenzene is a valuable precursor for synthesizing other complex
molecules.

2-Nitroazobenzene serves as a key substrate in advanced synthetic transformations. For
instance, it can undergo a molybdenum-catalyzed deoxygenative heterocyclization. This
reaction facilitates the double deoxygenation of the nitro group and subsequent cyclization to
form 2-aryl-2H-benzo[d]triazoles, which are important heterocyclic structures in medicinal
chemistry and materials science. This method is noted for its tolerance of various functional
groups and its scalability.[2]

Caption: Molybdenum-catalyzed synthesis of benzotriazoles.

Safety and Handling

2-Nitroazobenzene is classified as a hazardous substance and requires careful handling in a
laboratory setting.

Table 3: GHS Hazard and Precautionary Information
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Category Statement Citation

H315: Causes skin

irritation.H319: Causes serious
Hazard Statements S [1]

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/eye protection/face
protection.P302+P352: IF ON
SKIN: Wash with plenty of
Precautionary soap and [1]
water.P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Incompatibilities Strong oxidizing agents. [1]

Hazardous decomposition
N products include carbon oxides
Decomposition ) )
and nitrogen oxides upon

combustion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. aksci.com [aksci.com]

e 2. 2-Nitroazobenzene | 37790-23-1 | Benchchem [benchchem.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://aksci.com/sds/0061CB_SDS.pdf
https://aksci.com/sds/0061CB_SDS.pdf
https://aksci.com/sds/0061CB_SDS.pdf
https://aksci.com/sds/0061CB_SDS.pdf
https://www.benchchem.com/product/b8693682?utm_src=pdf-custom-synthesis
https://aksci.com/sds/0061CB_SDS.pdf
https://www.benchchem.com/product/b8693682
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8693682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

4. orgchemboulder.com [orgchemboulder.com]

5. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR
assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

To cite this document: BenchChem. [2-Nitroazobenzene chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8693682#2-nitroazobenzene-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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